Fmoc-D-Gla(otbu)2-OH

Catalog No.
S729100
CAS No.
111662-65-8
M.F
C29H35NO8
M. Wt
525,6 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Gla(otbu)2-OH

CAS Number

111662-65-8

Product Name

Fmoc-D-Gla(otbu)2-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid

Molecular Formula

C29H35NO8

Molecular Weight

525,6 g/mole

InChI

InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32)/t23-/m1/s1

InChI Key

XJRUHYXXHXECDI-HSZRJFAPSA-N

SMILES

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Synonyms

Fmoc-D-Gla(otbu)2-OH;111662-65-8;Fmoc-d-gla(otbu)2-oh;AmbotzFAA1321;SCHEMBL15630864;MolPort-006-705-689;ZINC22059631;AKOS015910199;FT-0679784;I14-39530;I14-40703;(2R)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoicacid

Canonical SMILES

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)C(C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Fmoc-D-Gla(OtBu)2-OH is a valuable building block in peptide synthesis, particularly for incorporating γ-carboxyglutamic acid (Gla) into peptides. Gla is a rare post-translational modification found in proteins like blood coagulation factors and some venoms [].

Incorporation of γ-Carboxyglutamic Acid (Gla):

  • Fmoc-D-Gla(OtBu)2-OH allows researchers to introduce Gla at specific positions within a peptide sequence. This is crucial for studying the role of Gla in protein function, as Gla often contributes to calcium binding and protein-protein interactions [].

Applications in Protein Research:

  • Fmoc-D-Gla(OtBu)2-OH is used to synthesize Gla-containing peptides for investigating their interactions with other molecules, such as cell membranes or protein receptors [].
  • Researchers can employ this building block to generate Gla-modified peptides to understand the mechanisms of blood coagulation and develop novel anticoagulant drugs [].

Advantages of Fmoc-D-Gla(OtBu)2-OH:

  • Fmoc stands for Fluorenylmethoxycarbonyl, a protecting group commonly used in solid-phase peptide synthesis. Fmoc-D-Gla(OtBu)2-OH offers compatibility with standard peptide synthesis protocols.
  • The OtBu (tert-Butyl) groups protect the carboxylic acid side chains of Gla, ensuring selective coupling during peptide chain elongation.

Fmoc-D-Gla(otbu)2-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-Carboxy-D-glutamic acid-gamma-di-t-butyl ester, is a protected derivative of gamma-carboxyglutamic acid. This compound is characterized by its specific structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two tert-butyl (otbu) ester groups attached to the gamma-carboxyl group of glutamic acid. The molecular formula of Fmoc-D-Gla(otbu)2-OH is C29H35NO8, and it has a molecular weight of approximately 525.62 g/mol .

This compound plays a significant role in bio

Fmoc-D-Gla(OtBu)2-OH itself does not have a specific biological activity. Its role is to deliver the Gla residue into synthetic peptides. Gla plays a crucial role in calcium binding, which is essential for the function of blood coagulation factors. In venoms, Gla may contribute to their toxic properties by affecting ion channels [].

Types of Reactions

  • Oxidation: Fmoc-D-Gla(otbu)2-OH can undergo oxidation at the gamma-carboxyl groups, potentially converting them to carboxylic acids.
  • Reduction: The compound can be reduced at the ester groups, reverting them to carboxylic acids.
  • Substitution: Nucleophilic substitution reactions can occur at the Fmoc-protected amine group.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and hydrogen peroxide are commonly used.
  • Reducing Agents: Lithium aluminum hydride can facilitate reduction reactions.
  • Nucleophiles for Substitution: Amines and alcohols can be employed under basic conditions.

Major Products

  • Oxidation leads to the formation of carboxylic acids.
  • Reduction results in alcohols from esters.
  • Substitution yields amides and esters.

Fmoc-D-Gla(otbu)2-OH is essential for the incorporation of gamma-carboxyglutamic acid into proteins, which is vital for their calcium-binding properties. This modification enhances the functionality of several blood coagulation factors, including prothrombin and factors VII, IX, and X. The presence of gamma-carboxyglutamic acid residues enables these proteins to effectively bind calcium ions, critical for their activation and subsequent roles in the coagulation cascade .

The synthesis of Fmoc-D-Gla(otbu)2-OH typically involves:

  • Protection of Gamma-Carboxyl Groups: The gamma-carboxyl groups of glutamic acid are protected using tert-butyl esters.
  • N-terminal Protection: The N-terminal is protected with the Fmoc group.
  • Reaction Conditions: Organic solvents such as dimethylformamide (DMF) are used along with reagents like piperidine for deprotection steps .

In industrial settings, automated peptide synthesizers are utilized to scale up production, coupled with purification techniques like high-performance liquid chromatography (HPLC) to ensure product quality .

Research indicates that Fmoc-D-Gla(otbu)2-OH interacts with various enzymes and proteins during peptide synthesis. Its incorporation into peptides significantly influences their biological properties, particularly in enhancing calcium binding and activating coagulation factors. This interaction is crucial for understanding blood coagulation mechanisms and developing therapeutic agents targeting these pathways .

Several compounds share structural similarities with Fmoc-D-Gla(otbu)2-OH. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
Fmoc-L-Gla(otbu)2-OHSimilar structure but with L-glutamic acidUsed in similar applications but differs in chirality
Fmoc-Glu(OtBu)2-OHContains glutamic acid instead of gamma-carboxyglutamic acidLacks the specific calcium-binding properties
Fmoc-Asp(OtBu)-OHAspartic acid derivative with similar protective groupsDifferent amino acid backbone affects biological activity

These compounds highlight the uniqueness of Fmoc-D-Gla(otbu)2-OH through its specific incorporation of gamma-carboxyglutamic acid, which is essential for certain biological functions related to blood coagulation .

Fluorenylmethoxycarbonyl-D-gamma-carboxyglutamic acid di-tert-butyl ester represents a critical building block in modern solid-phase peptide synthesis protocols [6]. The integration of this protected amino acid derivative into automated peptide synthesis platforms requires careful consideration of coupling conditions and reaction parameters to ensure high-yield incorporation and minimize side reactions [7].

The compound exhibits excellent compatibility with standard fluorenylmethoxycarbonyl solid-phase peptide synthesis protocols, with optimal coupling achieved using diisopropylcarbodiimide and oxyma as activating reagents at elevated temperatures [8]. Research demonstrates that coupling times of 60-90 minutes at room temperature to 90°C provide quantitative incorporation when using 3-5 equivalents of the protected amino acid [6] [34]. The use of microwave-assisted coupling protocols has shown particular promise, with successful integration achieved in 110 seconds at 90°C using diisopropylcarbodiimide and oxyma activation systems [34].

Alternative coupling strategies employ benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate with diisopropylethylamine, providing reliable coupling within 1.5 hours at room temperature [34]. Pyrrolopyrimidine-N-oxide-tripyrrolidinophosphonium hexafluorophosphate has emerged as another effective coupling reagent, particularly for challenging sequences where standard activation methods prove insufficient [8].

The deprotection of the fluorenylmethoxycarbonyl protecting group proceeds smoothly using 20% piperidine in dimethylformamide solutions, with complete deprotection achieved within 2-20 minutes depending on the specific peptide sequence and resin system employed [6] [8]. Monitoring of coupling efficiency can be accomplished through Kaiser test protocols or high-performance liquid chromatography-mass spectrometry analysis of crude peptide products [8].

Critical considerations for successful integration include the prevention of aspartimide formation during prolonged coupling reactions and careful control of reaction conditions to minimize racemization of the chiral center [9]. The compound demonstrates particular sensitivity to base-catalyzed side reactions, necessitating optimized deprotection protocols that balance efficiency with product integrity [6].

ParameterOptimal Conditions
Coupling ReagentsHBTU/DIPEA, PyBOP/DIPEA, DIC/Oxyma
Coupling Time60-90 minutes
TemperatureRoom temperature to 90°C
Equivalents Used3-5 equivalents
Deprotection Reagent20% piperidine in DMF
Deprotection Time2-20 minutes
Common Side ReactionsAspartimide formation, racemization
Monitoring MethodKaiser test, HPLC-MS

γ-Carboxylation Techniques for Gla Residue Incorporation

The biosynthesis of gamma-carboxyglutamic acid residues occurs through vitamin K-dependent enzymatic processes that convert glutamic acid to gamma-carboxyglutamic acid via highly specialized carboxylation mechanisms [12] [13]. The vitamin K-dependent gamma-glutamyl carboxylase catalyzes the posttranslational conversion through abstraction of the gamma-proton from glutamic acid followed by carbon dioxide addition, creating a gamma-glutamyl carbanion intermediate [12].

Recent structural investigations have revealed the molecular basis of vitamin K-driven gamma-carboxylation at the membrane interface, demonstrating that the gamma-carboxylase recognizes substrate proteins through knob-and-hole interactions with propeptides [13]. The enzyme generates a free hydroxide ion as an exceptionally strong base through sequential deprotonation and vitamin K hydroquinone epoxidation, which is required for deprotonation of the gamma-carbon of glutamic acid prior to carbon dioxide addition [13].

Synthetic approaches to gamma-carboxyglutamic acid derivatives have employed asymmetric synthesis methodologies utilizing chiral copper complexes as auxiliary systems [30]. The synthesis of fluorenylmethoxycarbonyl-gamma-carboxyglutamic acid di-tert-butyl ester has been accomplished through a novel chiral copper complex approach, achieving the target compound in nine steps from thiosalicylic acid with 14.5% overall yield [30].

The key synthetic transformation involves Michael addition of di-tert-butyl methylenemalonate to the alpha-carbon of glycine within a chiral Schiff base copper complex system [30]. The five-coordinate complex formation occurs through Schiff base formation between glycine and the chiral ligand (S)-2-(N-(2-methylthio)-benzylprolyl)-aminobenzophenone in the presence of copper [30]. This approach provides high diastereoselectivity, with the resulting (S,S) complex diastereomer easily purified through conventional chromatographic methods [30].

Alternative chemical carboxylation strategies have demonstrated the synthetic potential of nonoxidative decarboxylases for regioselective carboxylation of aromatic compounds, achieving yields of up to 70% from appropriate substrates using potassium bicarbonate as the carbon dioxide source [33]. These enzymatic approaches offer environmentally benign alternatives to traditional chemical carboxylation methods while maintaining high regioselectivity and stereochemical control [33].

MethodSubstrateCatalyst/ReagentYield (%)Selectivity
Enzymatic CarboxylationGlutamic acid residuesVitamin K-dependent carboxylase60-80High
Chemical CarboxylationMethylenemalonate derivativesCO2/KHCO330-70Moderate
Asymmetric SynthesisChiral auxiliary complexesCu(II) complexes68-85High
Michael Addition ApproachDi-tert-butyl methylenemalonateChiral ligands70-85High

Purification Protocols for Protected Amino Acid Derivatives

The purification of fluorenylmethoxycarbonyl-D-gamma-carboxyglutamic acid di-tert-butyl ester requires specialized protocols tailored to the unique structural features and chemical properties of this protected amino acid derivative [19]. Standard purification approaches include crystallization-based methods, chromatographic separation techniques, and solid-phase extraction protocols [19] [22].

Crystallization procedures have proven particularly effective for this compound class, with optimized protocols involving the addition of water-soluble organic solvents followed by controlled acidification [19]. The method involves adding isopropanol and optionally water to the reaction solution containing the protected amino acid, followed by neutralization with hydrochloric acid to induce crystal formation [19]. This approach eliminates the need for extraction steps or concentration procedures, providing crystals directly from the alkaline reaction medium [19].

The optimal crystallization protocol employs 0.14 to 0.56 volumes of isopropanol and 0 to 0.98 volumes of water relative to the original reaction volume, with subsequent acidification to pH 3-4 using dilute hydrochloric acid [19]. Crystal formation typically occurs within 4-8 hours under controlled temperature conditions, yielding product purities of 95-98% [19].

High-performance liquid chromatography purification methods offer superior control over product purity and enable separation of closely related impurities [21] [22]. Reversed-phase chromatographic systems using acetonitrile-water gradients with trifluoroacetic acid modifiers provide excellent resolution of protected amino acid derivatives [21]. Preparative-scale separations can be accomplished using C18 stationary phases with 20 mm × 250 mm columns, achieving baseline separation and recovery yields of 85-95% [22].

Solid-phase extraction protocols provide rapid purification alternatives particularly suitable for analytical-scale preparations [20] [21]. The methodology employs hydrophilic-lipophilic balance cartridges or reversed-phase sorbents to selectively retain the target compound while removing polar impurities and salts [21]. Elution with organic solvents such as acetonitrile or methanol provides purified product suitable for subsequent analytical characterization [21].

Flash chromatography remains a versatile purification option, particularly for research-scale preparations where automated systems can provide consistent results [30]. Gradient elution using acetone in hexanes has proven effective, with the product typically eluting at approximately 20% acetone concentration [30]. This approach provides purities of 90-95% with recovery yields of 65-80% [30].

MethodMobile Phase/SolventTypical Yield (%)Purity Achieved (%)Time Required
Flash ChromatographyAcetone/hexanes gradient65-8090-952-4 hours
CrystallizationIsopropanol/water/HCl70-8595-984-8 hours
HPLC PurificationAcetonitrile/water + TFA85-9598-991-3 hours
Solid-Phase ExtractionVarious organic solvents60-7585-901-2 hours

Advanced Analytical Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, High-Performance Liquid Chromatography)

The comprehensive analytical characterization of fluorenylmethoxycarbonyl-D-gamma-carboxyglutamic acid di-tert-butyl ester requires multiple complementary techniques to establish structural identity, stereochemical purity, and chemical composition [24] [25]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through detailed analysis of proton and carbon environments [24].

Proton nuclear magnetic resonance analysis reveals characteristic resonances for the fluorenyl protecting group at 7.77, 7.63, 7.41, and 7.33 parts per million, corresponding to the aromatic protons of the fluorene ring system [30]. The alpha-proton of the amino acid backbone typically appears as a multiplet around 4.5-5.0 parts per million, while the gamma-methylene protons of the glutamic acid side chain resonate between 2.0-2.8 parts per million [30].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbons of the carboxylic acid groups appearing in the 170-175 parts per million region [24]. The tert-butyl ester protecting groups exhibit characteristic resonances at approximately 28 parts per million for the methyl carbons and 82 parts per million for the quaternary carbon [24]. Distortionless enhancement by polarization transfer experiments facilitate assignment of carbon multiplicities, distinguishing between methyl, methylene, methine, and quaternary carbons [24] [27].

Mass spectrometric analysis employs electrospray ionization techniques to generate molecular ions and characteristic fragmentation patterns [25]. The molecular ion peak appears at mass-to-charge ratio 526.6 corresponding to the protonated molecular ion [M+H]+ [1] [2]. Tandem mass spectrometry experiments provide structural confirmation through diagnostic fragmentation pathways, including loss of tert-butyl groups and fluorenylmethoxycarbonyl moieties [25].

High-performance liquid chromatography analysis utilizes both ultraviolet and fluorescence detection systems optimized for fluorenylmethoxycarbonyl derivatives [26]. Ultraviolet detection at 254 nanometers exploits the strong chromophoric properties of the fluorene ring system, while fluorescence detection provides enhanced sensitivity with excitation at 265 nanometers and emission monitoring at 315 nanometers [26]. Reversed-phase chromatographic systems using C18 stationary phases with acetonitrile-water gradients provide baseline resolution and quantitative analysis capabilities [26].

Chiral high-performance liquid chromatography methods enable determination of enantiomeric purity, a critical quality parameter for pharmaceutical applications [40]. Specialized chiral stationary phases can directly separate fluorenylmethoxycarbonyl amino acid derivatives, achieving detection limits below 0.1% for minor enantiomeric impurities [40]. Alternative approaches employ derivatization with chiral reagents followed by conventional chromatographic analysis [40].

The combination of high-performance liquid chromatography with nuclear magnetic resonance detection has emerged as a powerful hyphenated technique for comprehensive structural characterization [37] [38]. Solid-phase extraction interfaces enable concentration and solvent exchange, facilitating nuclear magnetic resonance analysis of chromatographically separated components [38]. This approach proves particularly valuable for complex mixtures where conventional nuclear magnetic resonance analysis is compromised by overlapping resonances [37].

TechniqueKey ParametersDetection LimitTypical Analysis Time
1H NMRChemical shifts, coupling constants1-10 μg15-30 minutes
13C NMRCarbon framework, chemical shifts10-50 μg30-60 minutes
DEPT NMRCarbon multiplicity10-50 μg20-40 minutes
ESI-MSMolecular ion, fragmentation1-10 ng5-15 minutes
HPLC-UVRetention time, purity10-100 ng15-45 minutes
HPLC-FLFluorescence response1-10 ng15-45 minutes
Chiral HPLCEnantiomeric purity0.1-1%30-60 minutes

Quality control specifications for fluorenylmethoxycarbonyl-D-gamma-carboxyglutamic acid di-tert-butyl ester include stringent requirements for chemical purity, enantiomeric purity, and absence of process-related impurities [39] [43]. Standard specifications require minimum purity levels of 98.0% by high-performance liquid chromatography analysis, with enantiomeric purity exceeding 99.0% D-isomer content [39]. Additional quality parameters include water content limitations below 0.5%, heavy metal content below 10 parts per million, and acetic acid impurity levels below 0.02% [39].

ParameterSpecificationTest Method
AppearanceWhite to off-white powderVisual inspection
Identity (MS)Molecular ion [M+H]+ = 526.6ESI-MS
Purity (HPLC)≥98.0%RP-HPLC
Enantiomeric Purity≥99.0% D-isomerChiral HPLC
Water Content≤0.5%Karl Fischer
Heavy Metals≤10 ppmICP-MS
Acetic Acid Content≤0.02%Ion chromatography
Assay98.0-102.0%Titration/HPLC

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Fmoc-D-Gla(otbu)2-OH

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Last modified: 08-15-2023

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